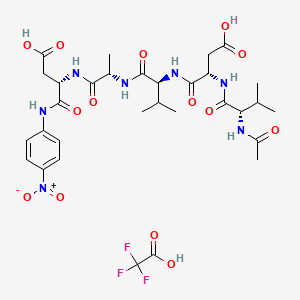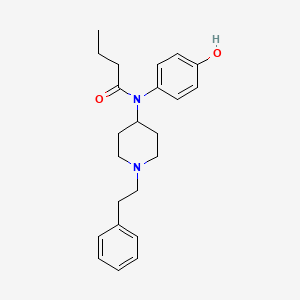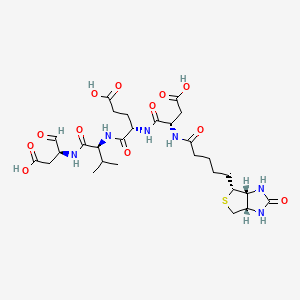
2-Furoyl-LIGRLO-amide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s chemical formula is C38H64F3N11O10 , and its molecular weight is 891.98 g/mol .
- It is essential to note that this compound is primarily used for scientific research purposes and drug development, not for human use .
2-Furoyl-LIGRLO-amide TFA: is a potent and selective agonist for Protease-Activated Receptor 2 (PAR2) . PAR2 is a G protein-coupled receptor involved in various physiological processes.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for 2-Furoyl-LIGRLO-amide TFA are not readily available in the literature. researchers have synthesized it using established peptide synthesis techniques.
- The reaction conditions and reagents used would typically involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the stepwise assembly of the peptide sequence.
Chemical Reactions Analysis
Reactivity: As a peptide, 2-Furoyl-LIGRLO-amide TFA may undergo various reactions typical for amides and peptide bonds.
Common Reagents and Conditions: These would include coupling reagents (e.g., HBTU, HATU, or DIC), protecting groups (e.g., Fmoc or Boc), and deprotection steps (e.g., TFA or piperidine).
Major Products: The primary product would be the fully assembled 2-Furoyl-LIGRLO-amide TFA peptide.
Scientific Research Applications
Chemistry: Researchers use this compound to study PAR2 activation and signaling pathways.
Biology: Investigations into PAR2-mediated cellular responses, such as inflammation, pain, and tissue repair.
Medicine: Potential therapeutic applications related to PAR2 modulation (e.g., anti-inflammatory drugs).
Industry: Drug discovery and development targeting PAR2.
Mechanism of Action
- Upon binding to PAR2, 2-Furoyl-LIGRLO-amide TFA activates downstream signaling pathways. These include G protein-mediated pathways (e.g., Gαq/11) and β-arrestin recruitment .
- The compound’s effects may involve intracellular calcium release, activation of protein kinases, and modulation of gene expression.
Comparison with Similar Compounds
Uniqueness: 2-Furoyl-LIGRLO-amide TFA stands out due to its selectivity for PAR2. Its structure and functional properties distinguish it from other PAR2 agonists.
Similar Compounds: While I don’t have specific names for similar compounds, other PAR2 agonists exist, such as SLIGRL-NH2 and trans-cinnamoyl-LIGRLO-NH2 .
Properties
Molecular Formula |
C38H64F3N11O10 |
|---|---|
Molecular Weight |
892.0 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H63N11O8.C2HF3O2/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37;3-2(4,5)1(6)7/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41);(H,6,7)/t22-,23-,24-,25-,26-,29-;/m0./s1 |
InChI Key |
GGAPZASUUCRPNF-OIQQVIETSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)



![3-[4-(Difluoromethoxy)phenyl]-5-naphthalen-2-yloxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797011.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[3-(3,4-difluorophenyl)propyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797028.png)

![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)
![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)

![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)
